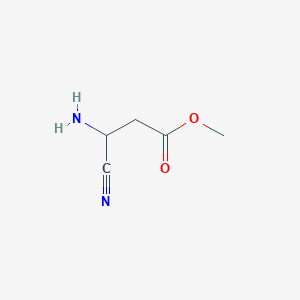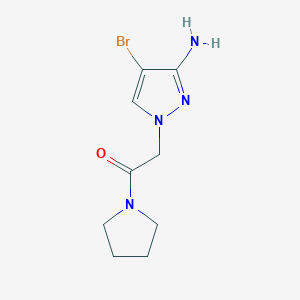
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one: , also known by its systematic name, (E)-2-(3-amino-4-bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one , is a chemical compound with a complex structure. Let’s break it down:
Core Structure: The compound consists of a pyrazole ring (with an amino group at position 3 and a bromine atom at position 4) attached to a pyrrolidine ring via an ethanone linker. The stereochemistry of the pyrrolidine ring is (E), indicating the trans configuration of the double bond.
Méthodes De Préparation
Synthetic Routes:
Pyrazole Synthesis:
Pyrrolidine Synthesis:
Linker Formation:
Industrial Production:
- While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory using the methods mentioned above.
Analyse Des Réactions Chimiques
Common Reagents and Conditions:
Major Products:
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring novel reactions and functional group transformations.
Biology and Medicine: Investigating its biological activity, potential as a drug candidate, or interaction with biological targets.
Industry: Although not widely used industrially, it could find applications in specialty chemicals or materials.
Mécanisme D'action
Targets: The compound may interact with specific enzymes, receptors, or proteins due to its structural features.
Pathways: Further research is needed to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of pyrazole and pyrrolidine rings sets it apart.
Similar Compounds: Other pyrazole-containing compounds, such as 1H-pyrazol-5-amine and 1H-pyrazol-3-amine.
Remember that this compound’s properties and applications are still an active area of research, and further studies are necessary to fully understand its potential
Propriétés
Formule moléculaire |
C9H13BrN4O |
|---|---|
Poids moléculaire |
273.13 g/mol |
Nom IUPAC |
2-(3-amino-4-bromopyrazol-1-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C9H13BrN4O/c10-7-5-14(12-9(7)11)6-8(15)13-3-1-2-4-13/h5H,1-4,6H2,(H2,11,12) |
Clé InChI |
HWIMEEWDYXUPOK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)CN2C=C(C(=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-enehydrochloride](/img/structure/B13519055.png)
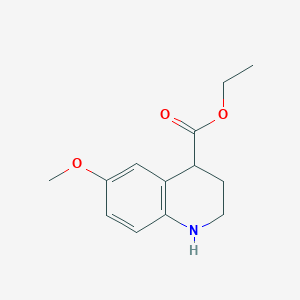
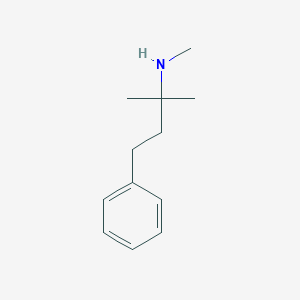
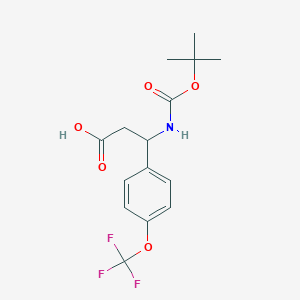

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13519080.png)
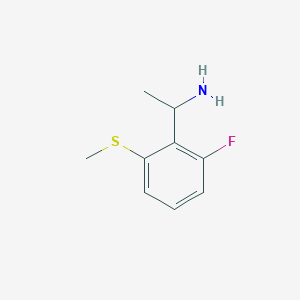
![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride](/img/structure/B13519092.png)
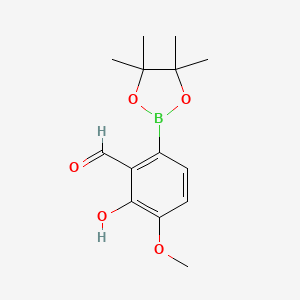
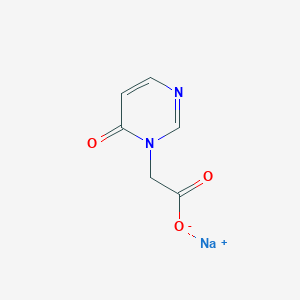
![N-{[4-(1-aminoethyl)phenyl]methyl}-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13519108.png)
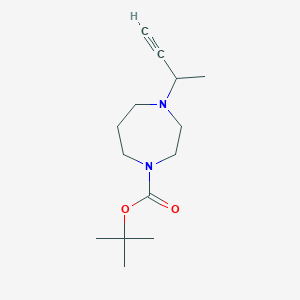
![2-Azadispiro[3.1.3^{6}.1^{4}]decan-8-ol hydrochloride](/img/structure/B13519124.png)
